molecular formula C14H24N2O2 B2902978 Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate CAS No. 1436098-47-3

Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate

Cat. No.: B2902978
CAS No.: 1436098-47-3
M. Wt: 252.358
InChI Key: PVVVDBIQLUWOSN-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate is a synthetic organic compound with a complex structure It features a tert-butyl carbamate group attached to a cyclopropyl ring, which is further connected to a prop-2-ynylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate typically involves multiple steps. One common method starts with the preparation of the cyclopropyl intermediate, which is then reacted with prop-2-ynylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the prop-2-ynylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)ethyl]carbamate
  • Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)butyl]carbamate

Uniqueness

Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate is unique due to its specific structural features, such as the combination of the cyclopropyl ring and the prop-2-ynylamino group. These features confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-6-9-16-14(5,11-7-8-11)10-15-12(17)18-13(2,3)4/h1,11,16H,7-10H2,2-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVVDBIQLUWOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C1CC1)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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